diethyl 4-(1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves several steps. For example, one method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions. For instance, they can react with 4-fluorobenzaldehyde in DMSO to form a benzimidazole derivative .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Target of Action
The compound diethyl 4-(1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzimidazole derivatives often involves interactions with proteins and enzymes . The benzimidazole moiety is a good bioisostere of naturally occurring nucleotides, which allows it to interact with a variety of biological targets . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities . For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential biochemical pathways in these organisms . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with benzimidazole derivatives, the effects could potentially be diverse . .
Properties
IUPAC Name |
diethyl 4-(1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-5-26-19(24)15-11(3)21-12(4)16(20(25)27-6-2)17(15)18-22-13-9-7-8-10-14(13)23-18/h7-10,17,21H,5-6H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPJFOWTBDQVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=NC3=CC=CC=C3N2)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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